(2-Benzyloxy-ethoxy)-acetaldehyde
Overview
Description
(2-Benzyloxy-ethoxy)-acetaldehyde is an organic compound with the chemical formula C10H12O3. It is a derivative of acetaldehyde, where the hydrogen atom of the aldehyde group is replaced by a benzyloxy-ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde typically involves the reaction of 2-benzyloxyethanol with acetaldehyde under controlled conditions. One common method is the use of a catalytic amount of acid to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-purity starting materials and catalysts ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxy-ethoxy)-acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy-ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Oxidation: The major product is (2-Benzyloxy-ethoxy)-acetic acid.
Reduction: The major product is (2-Benzyloxy-ethoxy)-ethanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(2-Benzyloxy-ethoxy)-acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Benzyloxy-ethoxy)-acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy-ethoxy group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A similar compound with an ethoxy group instead of a benzyloxy-ethoxy group.
2-(Benzyloxy)ethanol: A compound with a benzyloxy group attached to ethanol.
Uniqueness
(2-Benzyloxy-ethoxy)-acetaldehyde is unique due to the presence of both a benzyloxy-ethoxy group and an aldehyde group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGQAMZZJXDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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